molecular formula C21H21NO6 B2432473 methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 844648-92-6

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2432473
CAS No.: 844648-92-6
M. Wt: 383.4
InChI Key: LWKPIMOOAORDIV-UHFFFAOYSA-N
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Description

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that combines an indole derivative with a benzoate ester

Properties

IUPAC Name

methyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-19(21(24)27-5)15-11-14(7-8-16(15)22(12)2)28-20(23)13-6-9-17(25-3)18(10-13)26-4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKPIMOOAORDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the esterification of 3,4-dimethoxybenzoic acid with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole derivative with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 345.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds in the indole family exhibit significant antimicrobial properties. A study screening a library of indole derivatives identified several compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance:

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially active
5-Fluoro analogue16Weak activity against MRSA

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. The presence of methoxy groups in the structure enhances solubility and bioactivity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines (e.g., HEK293) demonstrated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound showed minimal cytotoxicity at therapeutic doses.

CompoundIC50 (µg/mL)Remarks
This compoundTBDLow cytotoxicity observed
Tamoxifen (control)9Higher cytotoxicity

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise against fungal pathogens such as Cryptococcus neoformans. The antifungal activity was assessed using similar MIC evaluations:

CompoundMIC (µg/mL)Activity
This compound≤0.25Potent antifungal activity
Fluconazole (control)8Standard reference

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Antibacterial Screening : A comprehensive screening of indole analogues revealed that those with halogen substitutions exhibited enhanced antibacterial activity against MRSA.
  • Structural Optimization : Research focused on modifying the methoxy groups to improve solubility and potency against resistant strains.
  • In Vivo Studies : Preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : A modified procedure involves coupling 3,4-dimethoxybenzoyl chloride with a pre-synthesized indole carboxylate intermediate under anhydrous conditions. For example, a two-step synthesis could include:

Esterification : Reacting 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Acylation : Introducing the 3,4-dimethoxybenzoyloxy group via nucleophilic acyl substitution using DCC/DMAP as coupling agents in dichloromethane .

  • Optimization : Key parameters include temperature control (0–25°C), stoichiometric excess of the acylating agent (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis. Yields typically range from 40–60% .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, indole protons at δ 6.5–8.0 ppm).
  • HRMS : Exact mass analysis (e.g., calculated for C₂₂H₂₁NO₇: 411.1318) confirms molecular formula .
  • X-ray Crystallography : SHELXL refinement (via programs like WinGX) validates bond lengths/angles and detects crystallographic disorder .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis?

  • Root Cause Analysis : Common issues include competing side reactions (e.g., ester hydrolysis) or steric hindrance from the 1,2-dimethyl groups on the indole ring.
  • Solutions :

  • Use bulky coupling agents (e.g., EDC·HCl instead of DCC) to improve regioselectivity.
  • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Case Study : If observed ¹H NMR chemical shifts deviate from DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G*), consider:

Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. CDCl₃) using the IEFPCM model.

Tautomerism : Check for keto-enol or rotameric equilibria via variable-temperature NMR .

Q. How is biological activity assessed for derivatives of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against targets like cytochrome P450 using fluorometric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like COX-2 .

Q. What crystallographic challenges arise during polymorphism studies, and how are they managed?

  • Challenges : Multiple crystal forms (e.g., solvates vs. anhydrates) due to flexible 3,4-dimethoxybenzoyloxy moiety.
  • Mitigation :

  • Use SHELXL’s TWIN/BASF commands to refine twinned structures.
  • Validate H-bonding networks via Mercury’s crystal packing analysis .

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